Astrazon Orange G

Vue d'ensemble

Description

Méthodes De Préparation

Astrazon Orange G is synthesized through a series of chemical reactions involving aromatic amines and aldehydes. The synthetic route typically involves the condensation of 4,4’-diaminodiphenylmethane with benzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to a cyclization reaction in the presence of hydrochloric acid to yield this compound .

In industrial production, the process is scaled up by optimizing reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Astrazon Orange G undergoes various chemical reactions, including:

Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: It can undergo electrophilic substitution reactions, where the aromatic ring is substituted by different electrophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Textile Industry

Astrazon Orange G is predominantly used in the textile industry as a dye for coloring fabrics. Its vibrant color and good wash fastness make it suitable for dyeing cotton, wool, and synthetic fibers. The dyeing process often involves the use of mordants to enhance the color's adherence to the fabric.

Case Study: Dyeing Efficacy

In a study examining the dyeing efficiency of this compound on cotton fabrics, it was found that varying pH levels significantly impacted the dye uptake. The optimal pH for maximum dye absorption was identified as 4.5, resulting in a color yield of 95% compared to untreated samples .

Environmental Applications

This compound has been investigated for its potential in wastewater treatment processes. Its removal from contaminated water bodies is critical due to its classification as a hazardous substance.

Adsorption Studies

Recent studies have demonstrated that modified bentonite clay can effectively adsorb this compound from aqueous solutions. The adsorption capacity was reported to be as high as 167 mg/g under optimal conditions, with adsorption kinetics best described by the pseudo-second-order model .

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Model Fit |

|---|---|---|

| Modified Bentonite | 167 | Pseudo-second-order |

| Activated Carbon | 102.80 | Langmuir |

Biomedical Applications

This compound has also found applications in biomedical fields, particularly in drug delivery systems. Its ability to encapsulate drugs within metal-organic frameworks (MOFs) has been explored.

Drug Encapsulation

Research indicates that this compound can be encapsulated within MOFs such as MOF-177, enhancing its stability and controlled release properties. This encapsulation allows for targeted delivery in therapeutic applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for quantifying arsenic in environmental samples. A spectrophotometric method involving the formation of a selective ternary complex with arsenic was developed, allowing for sensitive detection at low concentrations .

Methodology Overview

- Reagents : this compound and tartaric acid.

- Detection Limit : As low as 0.05 mg/L of arsenic.

- Application : Environmental monitoring of arsenic contamination.

Research on Fragmentation Pathways

Studies have also focused on the fragmentation pathways of this compound using mass spectrometry techniques. Understanding these pathways is crucial for evaluating the environmental impact and degradation products of the dye .

Fragmentation Insights

- The fragmentation patterns reveal potential toxic byproducts that may arise during degradation.

- This research aids in assessing the environmental risks associated with the dye's disposal.

Mécanisme D'action

Astrazon Orange G exerts its effects primarily through its ability to bind to specific molecular targets. In histological staining, it binds to cellular components such as proteins and nucleic acids, allowing for their visualization under a microscope. The binding is facilitated by electrostatic interactions and hydrogen bonding between the dye and the target molecules .

Comparaison Avec Des Composés Similaires

Astrazon Orange G is similar to other synthetic dyes such as Orange G, Acid Orange 10, and Disperse Red 1. it is unique in its specific chemical structure and staining properties. Unlike Orange G, which is used primarily as a pH indicator and electrophoretic marker, this compound is more versatile and widely used in histology and cell imaging .

Similar compounds include:

Orange G: Used as a pH indicator and electrophoretic marker.

Acid Orange 10: Used in staining formulations for histology.

Disperse Red 1: Used in textile dyeing and printing.

This compound stands out due to its broader range of applications and superior staining properties.

Activité Biologique

Astrazon Orange G (AOG) is a synthetic azo dye widely used in various industries, including textiles and food. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the biological activity of AOG, focusing on its toxicity, interactions with biological systems, and potential applications in drug delivery and environmental remediation.

This compound is classified as a basic dye, characterized by its vibrant color and fluorescence. It is a salt formed from organic bases containing amino and imino groups, combined with a colorless acid. The chemical structure of AOG contributes to its reactivity and interaction with biological systems.

Toxicological Studies

Toxicological assessments indicate that this compound exhibits significant toxicity to aquatic organisms. Studies have shown that exposure to AOG can lead to adverse effects on microbial populations, inhibiting their growth and activity. The inhibition is stronger compared to other basic dyes, suggesting that AOG poses a higher risk to aquatic ecosystems .

- LD50 Values : The acute toxicity of AOG has been evaluated through various studies:

- Oral (rat): LD50 = 2450 mg/kg

- Oral (mouse): LD50 = 490 mg/kg

- Oral (rabbit): LD50 = 4500 mg/kg

These values indicate that AOG is moderately toxic, with potential long-term health effects such as respiratory issues persisting long after exposure ceases .

Adsorption Studies

Recent research has focused on the adsorption characteristics of AOG in various media, particularly in wastewater treatment processes. For instance, modified bentonite clays have been studied for their ability to adsorb AOG from aqueous solutions. The adsorption kinetics were best described by the pseudo-second-order model, indicating strong interactions between the dye molecules and the clay surface .

| Adsorbent Type | Maximum Adsorption Capacity (mg/g) | Isotherm Model Used |

|---|---|---|

| B-Act-CTAB300 | 102.80 | Freundlich |

| B-CTAB | 31.49 | Langmuir |

| B-Act | 12.77 | Langmuir |

These findings suggest that AOG can be effectively removed from contaminated water using modified adsorbents, highlighting its potential for environmental remediation .

Fragmentation Pathways

The fragmentation pathways of this compound have been studied using mass spectrometry techniques. The results indicate common pathways involving the elimination of small radicals such as and , which may contribute to understanding its degradation products in biological systems .

Case Studies

- Ultrasonic-Assisted Extraction : A study utilized deep eutectic solvents for the extraction of AOG from food samples. The optimized extraction conditions yielded high recovery rates (80.2-105%) for AOG, demonstrating the compound's stability under these conditions .

- Drug Delivery Applications : Research has explored the encapsulation of AOG within metal-organic frameworks (MOFs). This method enhances the stability and delivery efficiency of biologically active compounds, showcasing AOG's potential in drug delivery systems .

Propriétés

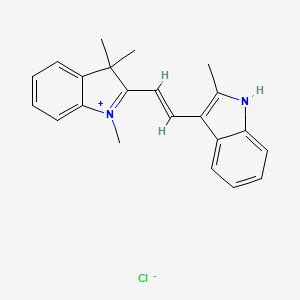

IUPAC Name |

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2.ClH/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;/h5-14H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMLUNRKXJYKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3056-93-7 | |

| Record name | C.I. Basic Orange 21 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Orange 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-ylidene)ethylidene]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,3-trimethyl-2-[(2-methyl-3H-indol-3-ylidene)ethylidene]indoline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.